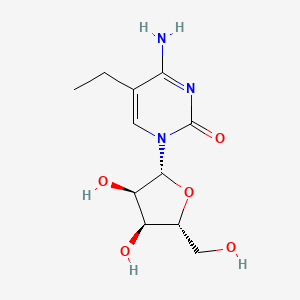

5-Ethyl-cytidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHXEKJKNOHULW-FDDDBJFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis, Metabolism, and Enzymology of 5 Ethyl Cytidine

Metabolic Fates and Degradation Pathways of 5-Ethyl-cytidine

Enzymatic Hydrolysis and Deamination Processes

The deamination of cytosine and its derivatives is a known biological process, typically catalyzed by enzymes such as cytidine (B196190) deaminases (CDAs) vu.lt. These enzymes facilitate the hydrolytic conversion of cytidine and 2'-deoxycytidine (B1670253) into uridine (B1682114) and 2'-deoxyuridine, respectively, playing roles in pyrimidine (B1678525) salvage pathways and the metabolism of nucleoside analogs vu.lt. While the literature discusses general deamination mechanisms for cytidine analogs vu.ltplos.orgfrontiersin.orgoup.com, specific enzymatic hydrolysis or deamination pathways directly involving this compound are not detailed in the provided research snippets.

Iii. Molecular and Cellular Biological Roles of 5 Ethyl Cytidine

Incorporation into Nucleic Acids

The biological activity of 5-ethyl-cytidine, or its deoxyribose form 5-ethyl-2'-deoxycytidine, begins with its incorporation into DNA or RNA strands during synthesis. This process is mediated by cellular or viral polymerases that recognize the modified nucleoside triphosphate as a substrate.

For this compound to be incorporated into a growing nucleic acid chain, it must first be present in the cell as a 5'-triphosphate derivative, this compound triphosphate (5-ethyl-CTP) for RNA or 5-ethyl-2'-deoxycytidine triphosphate (5-ethyl-dCTP) for DNA. Research has confirmed that polymerases can utilize such modified nucleotides.

Studies have successfully synthesized 5-ethyl-2'-deoxycytidine 5'-O-triphosphate and demonstrated its use as a substrate for the enzymatic synthesis of modified DNA templates via Polymerase Chain Reaction (PCR). rsc.orgrsc.org This directly shows that DNA polymerases can recognize and incorporate the this compound moiety into a DNA strand. Further research involving a boranophosphate-modified version of 5-ethyl-dCTP confirmed that it could be successfully incorporated into DNA by T7 DNA polymerase. researchgate.net This analogue serves as a good substrate, indicating the ethyl group at the C5 position does not prevent recognition and catalysis by the polymerase. researchgate.net

During DNA or RNA synthesis, modified nucleotides must compete with their natural, unmodified counterparts for the active site of the polymerase. The efficiency of incorporation depends on how well the analogue mimics the natural substrate. Studies on a boranophosphate analogue of 5-ethyl-dCTP showed that its incorporation efficiency by T7 DNA polymerase was similar to that of the natural dCTP. researchgate.net This suggests that 5-ethyl-dCTP is a proficient competitor with dCTP for the polymerase active site. researchgate.netbaseclick.eu

The general mechanism involves the modified triphosphate entering the polymerase active site and attempting to form a Watson-Crick base pair with a guanine (B1146940) residue in the template strand. The similarity in the kinetic parameters of incorporation between the modified and natural nucleotide, as has been shown for other analogues like 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-AZA-dCTP), indicates that the polymerase can accommodate the modification without a significant loss of catalytic activity. nih.gov

High-fidelity DNA polymerases possess proofreading mechanisms to ensure the correct nucleotide is incorporated. nih.gov The presence of a modification on the incoming nucleotide can potentially disrupt this process, leading to errors. However, research on the closely related epigenetic modifications 5-methylcytosine (B146107) (5mC) and its oxidized forms (5hmC, 5fC, and 5caC) provides significant insight. nih.gov

Kinetic studies with human DNA polymerase β, a key enzyme in DNA repair, demonstrated that templating bases with 5-methyl, 5-hydroxymethyl, and 5-formyl modifications did not significantly alter the fidelity of the polymerase. nih.gov The catalytic efficiency for inserting the correct nucleotide (dGTP) opposite these modified bases remained high, and the discrimination against incorrect nucleotides was not substantially compromised. nih.gov The data suggests that the polymerase active site can readily accommodate these small C5-position modifications. Given that an ethyl group is sterically similar to a hydroxymethyl group, it is plausible that this compound would also be accommodated without a major impact on replication fidelity.

| Templating Base | Correct Nucleotide (dGTP) Insertion Efficiency (kpol/Kd) (μM-1s-1) | Fidelity (vs. dATP misinsertion) |

| Cytosine (C) | 13 | 4,800 |

| 5-Methylcytosine (5mC) | 16 | 13,000 |

| 5-Hydroxymethylcytosine (B124674) (5hmC) | 12 | 11,000 |

| 5-Formylcytosine (B1664653) (5fC) | 11 | 16,000 |

| 5-Carboxycytosine (5caC) | 0.64 | 13,000 |

Data adapted from kinetic analysis of human DNA polymerase β. The fidelity is calculated by comparing the efficiency of correct dGTP insertion to incorrect dATP insertion. A higher value indicates better discrimination against errors. nih.gov

Once incorporated, a this compound residue can influence the local structure and thermodynamic stability of the nucleic acid duplex. This is primarily due to the presence of the ethyl group in the major groove of the DNA double helix.

Modifications at the C5 position of cytosine are known to affect the thermal stability of DNA duplexes. The incorporation of 5-methylcytosine, for instance, has been consistently shown to increase the melting temperature (Tm) of DNA. nih.govnih.gov This stabilization is attributed to enhanced base-stacking interactions, as the hydrophobic methyl group favorably interacts with adjacent bases. nih.govnih.govmdpi.com

The stabilizing effect is enthalpic in nature, suggesting that the direct interactions of the alkyl group are key. nih.govmdpi.com It is therefore highly probable that the larger and more hydrophobic ethyl group of this compound would confer even greater stability to a DNA duplex than a methyl group. This increased stability would manifest as a higher melting temperature.

| Modification | Change in Melting Temperature (ΔTm) per modification | Primary Stabilizing Factor |

| 5-Methylcytosine | ~ +0.5 to 1.5 °C | Enthalpic (enhanced base stacking) |

| 5-Ethylcytosine | Predicted > +1.5 °C | Predicted to be strongly enthalpic |

Data for 5-Methylcytosine is derived from multiple studies. nih.gov The value for 5-Ethylcytosine is a scientific projection based on the increased hydrophobicity and size of the ethyl group compared to the methyl group.

DNA can adopt several conformations, with the right-handed B-form being canonical. Under certain conditions, such as high salt concentration or negative supercoiling, sequences of alternating purines and pyrimidines can transition to a left-handed Z-form helix (Z-DNA). nih.govmdpi.com

The presence of a bulky, hydrophobic group at the C5 position of cytosine is known to facilitate the B-Z transition. nih.gov Studies have demonstrated that methylation of cytosine at this position significantly lowers the energy barrier for this conformational change, reducing the salt concentration or negative supercoiling required to stabilize the Z-form. nih.gov The underlying mechanism involves the methyl group favoring the syn conformation of the adjacent guanine nucleotide, a key characteristic of the Z-DNA structure. Given that the ethyl group is larger than the methyl group, it is expected to exert an even stronger steric and hydrophobic influence, thereby further promoting the transition from B-DNA to Z-DNA in susceptible sequences.

Consequence of Incorporation on Nucleic Acid Structure and Stability

Structural Perturbations in RNA Secondary and Tertiary Structures

The introduction of a 5-ethyl group onto the cytidine (B196190) base has the potential to induce significant alterations in the structural landscape of RNA molecules. While direct studies on this compound are limited, the effects of analogous modifications, such as the addition of a methyl group in 5-methylcytosine (m5C) or the introduction of a bulkier group, can provide insights into the expected structural perturbations. These changes can affect both the secondary and tertiary structures of RNA, which are crucial for their biological functions. doudnalab.orgwustl.edu

RNA secondary structure is defined by the pattern of Watson-Crick base pairing between nucleotides, forming helices and loops. elifesciences.org The addition of an ethyl group at the C5 position of cytosine can influence these interactions. For instance, the presence of a bulkier ethyl group might sterically hinder the formation of standard Watson-Crick base pairs, potentially leading to localized destabilization of helical regions or altering the preferred conformation of loops. Research on the related compound 5-azacytidine (B1684299) has shown that modifications at this position can increase the retrovirus mutation rate, partly through effects on RNA secondary structure. nih.gov Specifically, the introduction of a potential stem-loop structure in a retroviral RNA was found to increase the mutation rate, suggesting that even subtle changes to secondary structure can have significant biological consequences. nih.gov

RNA tertiary structure refers to the complex three-dimensional folding of an RNA molecule, which is stabilized by long-range interactions between different secondary structure elements. doudnalab.orgelifesciences.org These interactions are critical for the function of many RNAs, including ribozymes and ribosomal RNA. doudnalab.org The presence of this compound could perturb these tertiary contacts. For example, if a this compound residue is located in a region involved in a tertiary interaction, the ethyl group could clash with other parts of the RNA molecule, preventing the formation of the native three-dimensional fold. This can be particularly relevant in complex structures like G-quadruplexes, which rely on specific hydrogen bonding patterns. elifesciences.org

The following table summarizes the potential structural perturbations in RNA caused by modifications at the C5 position of cytidine, drawing parallels for this compound.

| Structural Level | Potential Perturbation by this compound | Consequence |

| Secondary Structure | Steric hindrance to Watson-Crick base pairing | Destabilization of helices, altered loop conformations |

| Alteration of local RNA flexibility | Changes in overall RNA shape and protein binding sites | |

| Tertiary Structure | Disruption of long-range interactions | Impaired formation of the native 3D fold |

| Alteration of binding pockets for ligands or proteins | Loss or modification of RNA function |

Gene Expression and Regulation Modulation

The modification of cytidine at the C5 position is a known mechanism for regulating gene expression. nih.gov While much of the research has focused on 5-methylcytosine in DNA, emerging evidence indicates that RNA modifications also play a crucial role in post-transcriptional gene regulation. nih.govnih.gov The presence of this compound in RNA molecules can modulate gene expression at both the transcriptional and post-transcriptional levels. nih.govnih.gov

Transcriptional regulation is the process of controlling the rate at which a gene is transcribed into RNA. nih.gov This can be influenced by modifications to the DNA template or by factors that affect the transcription machinery itself.

The activity of RNA polymerase, the enzyme responsible for transcription, can be affected by the presence of modified nucleotides in the DNA template. While direct studies on this compound are not prevalent, research on other 5-substituted cytidine analogues provides valuable insights. For example, 5-nitrocytidine triphosphate has been shown to inhibit viral RNA-dependent RNA polymerase. nih.gov This suggests that modifications at the C5 position can interfere with the enzyme's active site, potentially reducing transcription yield.

Furthermore, the presence of unnatural nucleotides in a DNA template can significantly lower the efficiency of transcription by T7 RNA polymerase. mdpi.com This indicates that the polymerase may struggle to accurately read the modified base, leading to pausing or premature termination of transcription. Activation-induced cytidine deaminase (AID), an enzyme involved in antibody gene diversification, targets DNA at sites of RNA Polymerase II stalling, a process that involves the transcription elongation factor Spt5. nih.gov This highlights a potential mechanism where a modified cytidine could influence transcription elongation dynamics.

The table below outlines the potential effects of 5-substituted cytidines on RNA polymerase activity.

| Compound | Effect on RNA Polymerase | Organism/System |

| 5-Nitrocytidine triphosphate | Inhibition of RNA-dependent RNA polymerase | Poliovirus |

| Unnatural nucleotides (general) | Reduced transcription efficiency | T7 RNA Polymerase (in vitro) |

| Modified Cytidines (hypothesized for this compound) | Potential for polymerase stalling or reduced processivity | Eukaryotic systems |

Promoters are DNA sequences that initiate the transcription of a gene. Their activity can be modulated by epigenetic modifications, including the methylation of cytosine residues. The cytosine analog 5-azacytidine is known to be a demethylating agent but can paradoxically induce transgene silencing through de novo DNA methylation of promoter regions. nih.gov This leads to increased chromatin condensation and a reduction in gene expression. nih.gov This phenomenon suggests that the incorporation of a modified cytidine into DNA can trigger cellular mechanisms that lead to gene silencing.

The 5' untranslated region (UTR) of a gene can also play a significant role in regulating promoter activity and gene expression at both transcriptional and post-transcriptional levels. nih.gov Therefore, the presence of this compound within a promoter or 5' UTR could potentially influence the binding of transcription factors and other regulatory proteins, thereby altering promoter activity.

Post-transcriptional regulation encompasses all the mechanisms that control gene expression after an RNA molecule has been transcribed. khanacademy.orgmdpi.comyoutube.com This includes RNA processing, splicing, stability, and translation. The presence of modified bases like 5-methylcytosine in RNA is an emerging area of epitranscriptomics, with evidence suggesting it is a powerful mechanism for post-transcriptionally regulating physiological processes. nih.gov

Pre-messenger RNA (pre-mRNA) undergoes several processing steps before it can be translated into a protein, including capping, polyadenylation, and splicing. khanacademy.org Splicing is the process of removing non-coding regions (introns) and joining the coding regions (exons). khanacademy.orgmdpi.com This process is carried out by the spliceosome, a large RNA-protein complex.

The presence of modified nucleotides within a pre-mRNA can impact splicing. For example, the commitment of apolipoprotein B RNA to the splicing pathway regulates cytidine-to-uridine editing, a form of RNA modification. nih.gov This suggests a close interplay between RNA modification and the splicing machinery. Research on 5-fluorouridine, another cytidine analog, has shown that its incorporation into RNA can inhibit the efficiency of pre-mRNA splicing in vitro. nih.gov It is plausible that the bulkier ethyl group of this compound could similarly interfere with the recognition of splice sites by the spliceosome or alter the local RNA structure in a way that impedes the splicing reaction. The interplay between splicing factors and DNA damage response also highlights the intricate connection between RNA processing and cellular homeostasis. frontiersin.org Furthermore, studies on the effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression show that it can transiently restore dysregulated gene expression in certain cellular contexts, in part by affecting DNA methylation at enhancers which can, in turn, influence transcription and subsequent RNA processing. nih.gov

The potential impacts of 5-substituted cytidines on RNA processing are summarized in the table below.

| Compound/Modification | Effect on RNA Processing/Splicing | Mechanism |

| 5-Fluorouridine | Inhibition of pre-mRNA splicing efficiency | Reduced efficiency of the splicing pathway |

| Cytidine-to-Uridine Editing | Regulated by commitment to the splicing pathway | Interplay between editosome and spliceosome |

| This compound (hypothesized) | Potential to interfere with splice site recognition | Steric hindrance or alteration of local RNA structure |

Post-Transcriptional and Translational Regulation

Role in mRNA Stability and Localization

Modifications to mRNA nucleosides are a key aspect of post-transcriptional regulation, influencing the fate of the transcript. The presence of a methyl group at the C5 position of cytidine (m5C) has been shown to enhance mRNA stability. nih.govresearchgate.net This modification can be recognized by specific "reader" proteins, such as the Y-box binding protein 1 (YBX1), which in turn recruits stabilizing factors to the mRNA molecule, protecting it from degradation. nih.gov

Given that an ethyl group is a simple alkyl extension of a methyl group, it is plausible that this compound could serve a similar function. The addition of an alkyl group at the C5 position can increase the chemical stability of the nucleoside itself. For instance, studies on the photostability of 5-methylcytidine (B43896) revealed that its rate of photodegradation is three times lower than that of canonical cytidine, highlighting the stabilizing nature of C5 alkylation. acs.org By analogy, incorporating this compound into an mRNA transcript could increase its intrinsic stability and half-life within the cell, potentially through mechanisms involving reader proteins that recognize C5-alkylated cytidines. The use of modified nucleosides like 5-methylcytidine in synthetic mRNA for therapeutic applications has been shown to improve their functionality, partly by increasing their stability. rsc.org

Regulation of Protein Synthesis and Ribosomal Function

C5-substituted pyrimidines are critical for the efficiency and accuracy of protein synthesis, particularly when located in the anticodon of transfer RNA (tRNA). rsc.org These modifications at the wobble position (position 34) of the tRNA anticodon are crucial for fine-tuning codon recognition and stabilizing the codon-anticodon interaction, ensuring the correct amino acid is incorporated into the growing polypeptide chain. rsc.orgnih.gov

Furthermore, modifications within the mRNA sequence itself can regulate translation. The inclusion of 5-methylcytidine (m5C) in synthetic mRNAs has been demonstrated to significantly increase protein expression. rsc.org The proposed mechanism involves the alteration of mRNA secondary structures, which may lead to enhanced translation initiation, increased formation of polysomes (multiple ribosomes translating a single mRNA), and more efficient ribosome recycling. rsc.org It is hypothesized that such modifications may induce ribosome pausing at specific points, which can affect the co-translational folding of the nascent protein. rsc.org As a C5-alkylated analog, this compound incorporated into mRNA could similarly influence the transcript's structure and its interaction with the ribosome, thereby modulating the rate and efficiency of protein synthesis.

Cellular Localization and Transport Mechanisms

For any nucleoside analog to exert its biological effects, it must first cross the cell membrane. The cellular uptake, distribution, and transport of these molecules are highly regulated processes.

Cellular Uptake Pathways

Unlike large molecules or nanoparticles that may enter cells through endocytic pathways like macropinocytosis or clathrin-mediated endocytosis beilstein-journals.orgdovepress.com, small hydrophilic molecules such as nucleosides and their analogs primarily rely on specialized membrane transport proteins. elifesciences.orgfrontiersin.org The cellular uptake of this compound is therefore expected to be an active, protein-mediated process rather than passive diffusion or general endocytosis. This transport is crucial as it represents the first step for the compound to enter the intracellular environment where it can be metabolized and participate in cellular functions. elifesciences.org

Intracellular Distribution and Compartmentation

Once transported into the cytoplasm, a nucleoside analog like this compound joins the cell's natural nucleoside and nucleotide pools. frontiersin.org Its subsequent fate depends on the cell's metabolic state and enzymatic machinery. Typically, nucleosides are phosphorylated by kinases to form nucleotide mono-, di-, and triphosphates. These activated forms can then be utilized for various processes. For example, they can be incorporated into growing RNA chains by RNA polymerases during transcription or into DNA during replication. Alternatively, they may remain in the cytoplasm or be transported into specific organelles like the nucleus or mitochondria to participate in distinct metabolic pathways. The precise intracellular distribution of this compound would be determined by the expression and localization of the specific kinases and polymerases that can recognize it as a substrate.

Nucleoside Transport Systems Involvement

The cellular uptake of nucleosides and their therapeutic analogs is mediated by two major families of solute carrier (SLC) proteins: the Concentrative Nucleoside Transporters (CNTs, SLC28 family) and the Equilibrative Nucleoside Transporters (ENTs, SLC29 family). frontiersin.orgnih.gov

Concentrative Nucleoside Transporters (CNTs): These are secondary active transporters that move nucleosides into the cell against a concentration gradient, driven by a sodium ion gradient. frontiersin.org The family has three main members with distinct substrate specificities:

hCNT1: Shows a preference for pyrimidine (B1678525) nucleosides (such as cytidine and uridine). frontiersin.org

hCNT2: Shows a preference for purine (B94841) nucleosides. frontiersin.org

hCNT3: Transports both purine and pyrimidine nucleosides. frontiersin.org Given its structure, this compound is a prime candidate for transport by hCNT1 and hCNT3.

Equilibrative Nucleoside Transporters (ENTs): These are facilitative diffusion transporters that move nucleosides down their concentration gradient, allowing for both influx and efflux. The two best-characterized members, hENT1 and hENT2, have broad selectivity and transport most physiological purine and pyrimidine nucleosides. frontiersin.orgnih.gov Therefore, hENT1 and hENT2 are also highly likely to be involved in the transport of this compound.

Structural and functional studies of CNTs have shown that the nucleoside-binding pocket can accommodate substitutions at the C5 position of the pyrimidine ring. Research on a bacterial CNT homolog demonstrated that modifications at this position can influence binding affinity, in some cases enhancing it. elifesciences.org This provides strong evidence that a C5-ethyl group would not prevent, and might even favorably influence, interaction with human nucleoside transporters.

Table 1: Characteristics of Major Human Nucleoside Transporters (hNTs) This table summarizes the key features of the transporters likely involved in the cellular uptake of this compound.

| Transporter | Gene Family | Transport Mechanism | Typical Substrates | Probable Role in this compound Transport |

|---|---|---|---|---|

| hCNT1 | SLC28 | Na+-dependent, Concentrative | Pyrimidines (Uridine, Cytidine) | High |

| hCNT2 | SLC28 | Na+-dependent, Concentrative | Purines (Adenosine, Guanosine) | Low |

| hCNT3 | SLC28 | Na+-dependent, Concentrative | Pyrimidines and Purines | High |

| hENT1 | SLC29 | Na+-independent, Equilibrative | Pyrimidines and Purines | High |

| hENT2 | SLC29 | Na+-independent, Equilibrative | Pyrimidines and Purines | High |

Iv. Methodologies for the Study of 5 Ethyl Cytidine

Analytical Techniques for Detection and Quantification

Liquid Chromatography (LC)-Based Methods

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) serves as a primary method for the separation and detection of 5-Ethyl-cytidine. Its high resolution and speed allow for the efficient separation of this compound from other nucleosides or modified bases present in complex biological samples or synthetic nucleic acids. UHPLC systems typically employ specialized columns and optimized mobile phases to achieve baseline separation. Detection is often coupled with mass spectrometry (MS) for definitive identification and quantification, or with UV-Vis detectors, leveraging the characteristic absorbance of the pyrimidine (B1678525) ring. Research utilizing UHPLC for nucleoside analysis has demonstrated its capability in resolving subtle structural differences, making it indispensable for identifying and quantifying modified nucleosides like this compound in various contexts google.com.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry (MS) and its hyphenated techniques are central to the precise identification and quantification of this compound due to their high sensitivity and specificity.

LC-MS/MS for Absolute and Relative Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both absolute and relative quantification of this compound. In this approach, LC separates the analyte, which is then ionized and fragmented in the mass spectrometer. By monitoring specific precursor and product ions (multiple reaction monitoring, MRM), LC-MS/MS can detect and quantify this compound even at very low concentrations within complex matrices google.com. For absolute quantification, stable isotope-labeled internal standards of this compound are used to compensate for variations in sample preparation and instrument response. Relative quantification involves comparing the abundance of this compound across different samples or conditions without the need for an exact standard. This technique has been applied in studies investigating the incorporation of modified nucleosides into nucleic acids, providing detailed insights into their levels and distribution.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for accurate absolute quantification of analytes, including modified nucleosides like this compound. This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (e.g., this compound labeled with deuterium (B1214612) or ¹³C) to the sample. The labeled and unlabeled analytes are then separated and detected by MS. By measuring the ratio of the signal intensities of the natural and labeled compounds, IDMS can precisely determine the original concentration of this compound in the sample, effectively correcting for matrix effects and losses during sample preparation.

Spectroscopic Methods for Characterization in Research Contexts

Spectroscopic methods are vital for the definitive structural characterization of synthesized or isolated this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence and position of the ethyl group on the cytidine (B196190) base. Techniques like UV-Vis spectroscopy can be used to determine the concentration of this compound based on its characteristic absorption spectrum. Other spectroscopic methods may be employed depending on the specific research question, aiding in the confirmation of chemical identity and purity.

Gel Electrophoresis-Based Assays for Nucleic Acid Modifications

Gel electrophoresis techniques can be adapted to study the presence and impact of modifications like this compound within nucleic acid strands. While not directly detecting the chemical modification itself, changes in the electrophoretic mobility of a nucleic acid molecule can indicate the presence of structural alterations. For instance, modifications can affect the charge, shape, or hydration of the DNA or RNA backbone, leading to altered migration patterns in polyacrylamide or agarose (B213101) gels. These assays are often used in conjunction with other methods to confirm the integrity of modified nucleic acids or to assess the functional consequences of modifications on nucleic acid structure and behavior.

Molecular Biology Assays for Functional Characterization

Molecular biology assays are employed to understand the functional role and impact of this compound when incorporated into nucleic acids. These assays can investigate how the presence of this compound affects processes such as transcription, translation, RNA stability, or protein binding. For example, researchers might use in vitro transcription assays to synthesize RNA containing this compound and then assess its translation efficiency or stability in cellular extracts. Assays measuring enzyme activity, such as reverse transcriptase or RNA polymerase activity on modified templates, can also reveal functional consequences. Furthermore, techniques like primer extension assays or sequencing methods can be used to map the precise location of this compound within a larger RNA molecule and to study its influence on polymerase processivity or fidelity.

V. Comparative Research and Analog Development of 5 Ethyl Cytidine

Comparison with Other C5-Substituted Cytidine (B196190) Analogs

Cytidine, a fundamental nucleoside in RNA, can undergo various modifications, particularly at the C5 position of its pyrimidine (B1678525) ring. These modifications significantly influence its biological roles and interactions within cellular processes. Comparing 5-Ethyl-cytidine with other C5-substituted analogs provides insight into structure-activity relationships and the diverse functionalities these modifications impart.

5-Methylcytosine (B146107) (5mC) is a well-established epigenetic mark in DNA, playing a crucial role in gene regulation. Its oxidative derivatives, 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), represent a pathway of active DNA demethylation, catalyzed by the Ten-eleven translocation (TET) family of enzymes epigenie.comresearchgate.netresearchgate.netnih.gov. These modifications are sequentially generated from 5mC, with 5hmC being the most abundant, followed by 5fC and 5caC researchgate.netresearchgate.netnih.govnih.gov.

Methylcytidine (5mC) and its Oxidative Derivatives (5hmC, 5fC, 5caC)

Shared and Divergent Biological Roles

While 5mC is primarily known for its role in gene silencing and heterochromatin formation, its oxidized derivatives, particularly 5hmC, are increasingly recognized for distinct biological functions. 5hmC has been linked to active gene transcription and is found in specific cell types like Purkinje cells, suggesting context-dependent roles nih.gov. 5fC and 5caC are transient intermediates in the demethylation pathway and can influence DNA polymerase fidelity epigenie.com.

Direct comparative studies detailing the specific biological roles of this compound alongside these oxidative derivatives are limited in the provided literature. However, the general principle of C5 substitution influencing DNA/RNA structure and function is established across these analogs.

Differences in Enzymatic Processing

The enzymatic processing of 5mC and its oxidative derivatives is well-characterized, primarily involving the TET enzymes (TET1, TET2, TET3) which catalyze the sequential oxidation of 5mC to 5hmC, then to 5fC, and finally to 5caC researchgate.netresearchgate.net. Subsequently, 5fC and 5caC can be recognized and excised by DNA glycosylases, such as thymine (B56734) DNA glycosylase (TDG), initiating base excision repair (BER) to revert the modification back to an unmodified cytosine epigenie.comebi.ac.uk.

Interestingly, research indicates that the TET2 enzyme can also catalyze the oxidation of unnatural C5-position modifications, including 5-ethylcytosine (5eC) nih.gov. This suggests that while the TET pathway is primarily associated with methylcytosine, it may exhibit promiscuity towards other C5-alkyl substituents, potentially leading to similar or analogous processing pathways for this compound, although specific details for this compound's enzymatic processing by TET enzymes are not extensively detailed in the provided snippets.

Beyond methyl and its oxidized forms, other C5-substituents on cytidine have been synthesized and investigated. These include various alkyl groups, hydroxyalkyl, and acyl modifications. For instance, synthesis of 5-propylcytidine and derivatives has been reported chemicalpapers.com. Modifications at the C5 position with alkyl or halo substituents are common strategies in nucleoside analog development nih.govgoogle.com. Furthermore, 5-(N-substituted-carboxamide) cytidine derivatives have been synthesized for use in aptamer discovery nih.gov. These diverse C5 modifications highlight the chemical versatility of the cytidine scaffold and the potential for creating analogs with altered physicochemical and biological properties.

Ethynylcytidine (5-EC) is a notable C5-substituted analog with significant applications in biochemical research, particularly in monitoring RNA synthesis biosynth.comjenabioscience.combiorbyt.comjenabioscience.comnih.gov. 5-EC is cell-permeable and can be incorporated into nascent RNA in place of natural cytidine jenabioscience.combiorbyt.comjenabioscience.com. The resulting ethynyl-functionalized RNA can then be detected using copper(I)-catalyzed click chemistry, allowing for the introduction of biotin (B1667282) or fluorescent tags for subsequent analysis or imaging jenabioscience.combiorbyt.com. This method is considered a valuable tool for assaying transcription rates in live cells and tissues nih.gov. While 5-EC is efficiently incorporated into RNA, it is generally not incorporated into DNA nih.gov.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of modified nucleosides, including this compound and its analogs, are crucial for exploring their potential therapeutic or diagnostic applications. Various synthetic strategies have been employed to introduce substituents at the C5 position of cytidine.

Photochemical coupling reactions have been utilized for the synthesis of 5-alkylcytidine nucleosides, including 5-propylcytidine chemicalpapers.com. Furthermore, 5-ethylcytidine derivatives have been synthesized, with methods involving the modification of 5-iodocytidine (B14750) or other precursors chemicalpapers.comnih.gov. For example, the synthesis of 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates, including 5-ethyl derivatives, has been reported, demonstrating their potential as substrates for DNA polymerases oup.com. These synthetic efforts underscore the chemical accessibility of this compound and its analogs, paving the way for further functional studies and analog development.

Modifications to the Sugar Moiety (e.g., 2',3'-dideoxy, 2'-deoxy)

Modifications to the sugar moiety of nucleosides are critical for altering their biological activity, often by influencing their interaction with cellular and viral enzymes, or by preventing nucleic acid chain elongation. This compound itself, when considered in its deoxy form, such as 5-Ethyl-2'-deoxycytidine, features a deoxyribose sugar, lacking the hydroxyl group at the 2' position compared to cytidine ontosight.ai. This modification is fundamental to many nucleoside analogs used as antiviral or anticancer agents.

The 2'-deoxy modification, as seen in 5-Ethyl-2'-deoxycytidine, can affect the nucleoside's ability to be phosphorylated by cellular kinases and subsequently incorporated into DNA. Once incorporated, the absence of the 2'-hydroxyl group can lead to chain termination or altered DNA synthesis, a mechanism exploited by many antiviral drugs nih.gov.

Furthermore, the 2',3'-dideoxy modification, where both the 2' and 3' hydroxyl groups are absent from the sugar ring, is a hallmark of potent DNA chain terminators. While specific 2',3'-dideoxy-5-ethyl-cytidine derivatives are not extensively detailed in the provided search results, related compounds like 2',3'-dideoxycytidine (ddC) are well-established nucleoside analogs with antiviral properties, acting by inhibiting viral DNA polymerases and causing chain termination nih.govsigmaaldrich.com. The incorporation of an ethyl group at the 5-position of the base, as in this compound derivatives, can further modulate these interactions and pharmacokinetic properties. Research into analogs like 3'-azido-2',3'-dideoxy-5-ethyluridine (B8762119) highlights the exploration of both sugar modifications (2',3'-dideoxy, 3'-azido) and base modifications (5-ethyl) to achieve antiviral activity ontosight.ai. Similarly, the synthesis of modified sugar nucleosides, such as isoxazole (B147169) derivatives, has shown potent activity against viruses like Herpes simplex virus researchgate.net.

Prodrug Strategies for Enhanced Cellular Delivery

The efficacy of nucleoside analogs can be significantly enhanced by employing prodrug strategies designed to improve their cellular uptake, bioavailability, and intracellular activation. Prodrugs are inactive derivatives that are converted into their active parent drug within the body through enzymatic or chemical processes scirp.orgnih.gov.

For nucleoside analogs, common prodrug approaches aim to overcome limitations such as poor membrane permeability due to the polar nature of the sugar-phosphate backbone. Strategies include:

Ester Prodrugs: Esterification of hydroxyl groups, particularly at the 5' position, can increase lipophilicity, facilitating passive diffusion across cell membranes scirp.org. Amino acid ester prodrugs, for instance, can leverage peptide transporters for enhanced cellular uptake scirp.orgacs.org.

Phosphoramidate Prodrugs: Technologies like ProTide mask the charged phosphate (B84403) group of nucleoside monophosphates, improving cell permeability and intracellular delivery. These prodrugs can also bypass the rate-limiting first step of intracellular monophosphorylation, which is crucial for activating many nucleoside analogs scirp.orgacs.orgacs.org.

Phospholipid Prodrugs: These lipophilic prodrugs can enhance cellular uptake and oral bioavailability, leading to more efficient viral replication inhibition acs.org.

While specific prodrug strategies for this compound are not explicitly detailed in the provided literature, the general principles applied to other cytidine analogs, such as the conjugation of hydroxycinnamic acids to 5'-deoxy-5-fluorocytidine (B193531) to improve efficacy, illustrate the potential for such approaches rsc.org. These strategies are vital for optimizing the pharmacokinetic profile and therapeutic window of nucleoside analogs.

Structure-Activity Relationship Studies (SAR) in Model Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to a nucleoside analog influence its biological activity, such as antiviral or anticancer potency and selectivity. For this compound and its analogs, SAR investigations typically examine the impact of modifications on the base, sugar, and phosphate groups.

Research on pyrimidine nucleosides has shown that substitutions at the C-5 position of the base can significantly impact antiviral activity. For example, in studies related to anti-HIV-1 agents, nucleosides with C-5 substitutions like methyl (CH3) and ethyl (C2H5) often exhibited higher potency compared to the unsubstituted parent compound nih.gov. Similarly, investigations into 5-alkyl-2-thiocytidine analogs revealed that the ethyl substitution at the 5-position of the thiocytidine base enhanced anti-HSV-1 activity, suggesting a positive correlation between the ethyl group and potency in certain contexts nih.gov.

| Nucleoside Analog Class | C-5 Substitution | Target Activity/Virus | Relative Potency/Activity | Citation |

| Pyrimidine Nucleosides | H (unsubstituted) | Anti-HIV-1 | Baseline | nih.gov |

| Pyrimidine Nucleosides | Methyl (CH3) | Anti-HIV-1 | High | nih.gov |

| Pyrimidine Nucleosides | Ethyl (C2H5) | Anti-HIV-1 | High | nih.gov |

| 2'-deoxy-2-thiocytidine | H (unsubstituted) | Anti-HSV-1 | Moderate | nih.gov |

| 2'-deoxy-2-thiocytidine | Ethyl (C2H5) | Anti-HSV-1 | Most Potent | nih.gov |

| 2'-deoxy-2-thiocytidine | Propyl (C3H7) | Anti-HSV-1 | Potent | nih.gov |

Implications for Broader Nucleoside Analog Research

Research into compounds like this compound and its related analogs has profound implications for the broader field of nucleoside analog development. These studies contribute to a deeper understanding of:

Mechanisms of Action: By investigating how structural modifications affect interactions with viral enzymes (e.g., reverse transcriptases, polymerases) and host cellular machinery, researchers can refine models of antiviral and anticancer activity, including chain termination, enzyme inhibition, and induction of apoptosis ontosight.ainih.gov.

Drug Design Principles: SAR studies provide critical insights into which structural features confer desirable properties, such as increased potency, improved selectivity, reduced cytotoxicity, and enhanced pharmacokinetic profiles. This knowledge guides the rational design of next-generation nucleoside analogs with improved therapeutic indices nih.govnih.govmdpi.comresearchgate.net.

Therapeutic Applications: The exploration of nucleoside analogs has led to the development of highly effective treatments for viral infections (e.g., HIV, HBV, HCV, HSV) and various cancers mdpi.comontosight.airesearchgate.netnih.govmdpi.com. Compounds like this compound, even if not yet in widespread clinical use, contribute to the library of knowledge that fuels this progress.

Development of Research Tools: Modified nucleosides can also serve as valuable tools in molecular biology research, for example, in DNA labeling techniques or for studying DNA replication and repair mechanisms researchgate.net.

The continuous exploration of novel nucleoside structures, including base modifications like the 5-ethyl group and sugar modifications, is essential for overcoming challenges such as drug resistance and for developing agents with improved safety and efficacy profiles. The cumulative knowledge gained from studying various nucleoside analogs, including those related to this compound, continues to drive innovation in the fight against infectious diseases and cancer.

Vi. Future Directions and Emerging Research Avenues for 5 Ethyl Cytidine

Elucidation of Unknown Regulatory Mechanisms

The intricate mechanisms by which 5-Ethyl-cytidine might influence cellular processes are not yet fully understood, necessitating dedicated research efforts to uncover its potential regulatory roles.

Identification of Novel Binding Proteins and Effectors

Future research should prioritize the identification of specific cellular proteins and effector molecules that interact with this compound. Drawing parallels from studies on other modified nucleosides, such as cyclic analogs that bind to specific receptors and trigger downstream signaling cascades ontosight.ai, investigations could focus on identifying proteins that recognize or are modulated by this compound. This could involve proteomic approaches to identify binding partners or biochemical assays to screen for enzymes or transcription factors that are influenced by its presence. Understanding these interactions is crucial for deciphering its functional impact within cellular pathways. Furthermore, research into related compounds suggests that modifications at the C-5 position of cytosine can influence interactions with DNA and RNA polymerases, as well as affect transcription efficiency nih.govnih.gov. Identifying such interactions for this compound could reveal its role in nucleic acid metabolism or gene expression regulation.

Detailed Mechanistic Studies of Gene Regulatory Functions

Beyond identifying binding partners, detailed mechanistic studies are required to elucidate how this compound might regulate gene expression. Research into similar modified cytosines has indicated that they can affect DNA duplex stability and transition between helical forms mdpi.com, potentially influencing DNA replication and transcription. Moreover, some cytidine (B196190) analogs have been shown to inhibit DNA methyltransferases researchgate.net, a critical epigenetic regulatory mechanism. Future studies could explore whether this compound participates in similar epigenetic modifications or directly impacts transcription and translation processes. Investigating its incorporation into RNA and its subsequent effects on RNA stability, protein synthesis, or cellular responses, similar to studies on other modified nucleosides, would provide crucial insights into its functional significance nih.govresearchgate.net. Understanding the precise molecular pathways through which this compound exerts its effects is a key objective for future research.

Advanced Analytical and Imaging Techniques

The development and application of sophisticated analytical and imaging techniques are essential for accurately detecting, quantifying, and localizing this compound within complex biological environments.

Development of High-Throughput Detection Methods

There is a clear need for the development of high-throughput methods for the detection and quantification of this compound. While established techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are valuable for analysis researchgate.nettandfonline.com, their throughput may limit large-scale screening. Future research could focus on adapting or developing enzymatic assays, potentially leveraging enzymes that recognize or metabolize modified nucleosides, similar to assays developed for cytidine nih.govresearchgate.net. The application of "click" chemistry, successfully used for detecting ethynyl-modified nucleosides researchgate.net, could also be explored if this compound can be suitably functionalized. Furthermore, advancements in spectroscopic methods and the design of specific fluorescent probes could enable more sensitive and rapid detection acs.org.

Single-Molecule and In Situ Analysis

To gain a deeper understanding of this compound's biological roles, future research should aim to employ single-molecule and in situ analysis techniques. Technologies such as nanopore sequencing and other single-molecule sequencing methods are increasingly capable of identifying and mapping RNA modifications with high precision researchgate.netnih.gov. Adapting these technologies to detect this compound, potentially by analyzing its unique mass-to-charge ratio or characteristic fragmentation patterns, would allow for its localization within specific RNA or DNA molecules. Furthermore, developing imaging techniques that can visualize this compound in its native cellular context would provide invaluable information about its distribution and dynamics within cells and tissues.

Investigation in Diverse Biological Systems and Organisms (Excluding Human Clinical)

To fully appreciate the biological significance of this compound, its investigation should extend beyond human systems to encompass a broader range of biological contexts. Research into the effects of other modified pyrimidines in bacteria and plants has revealed their influence on transcription and cellular processes nih.govnih.govtandfonline.com, highlighting the potential for similar studies with this compound. Investigating its presence, incorporation, and functional impact in model organisms such as bacteria, yeast, or plants could reveal conserved or novel roles. Such studies could also explore its effects on DNA replication, repair, and gene expression in these diverse systems, contributing to a more comprehensive understanding of its biological relevance.

Q & A

Q. What are the established methods for synthesizing 5-Ethyl-cytidine, and how can purity be verified?

Synthesis typically involves nucleoside modification via alkylation of cytidine using ethylating agents (e.g., ethyl iodide) under controlled pH and temperature. Purification is achieved via reverse-phase HPLC or column chromatography. Purity verification requires NMR (¹H/¹³C) for structural confirmation and HPLC-MS for quantitative analysis. For reproducibility, document solvent systems, reaction times, and spectral data in the experimental section, with raw data in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

LC-MS/MS is preferred for sensitivity and specificity in complex matrices. Pair with UV-Vis spectroscopy to confirm concentration and stability. For structural integrity, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Ensure protocols include internal standards (e.g., isotopically labeled analogs) and validation parameters (e.g., LOD, LOQ) as per ICH guidelines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies at elevated temperatures (40–60°C), varied pH (3–9), and light exposure. Monitor degradation products via HPLC-MS and quantify kinetics using Arrhenius equations. Include control samples and triplicate runs to assess reproducibility. Report deviations >5% in degradation rates and justify outliers statistically .

Advanced Research Questions

Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?

Discrepancies often arise from solvent effects (DMSO vs. D₂O), concentration, or pH. To resolve, replicate experiments under standardized conditions (e.g., 298 K, 500 MHz). Use deuterated solvents and reference internal standards (TMS). Cross-validate with computational methods (DFT calculations) to predict shifts and identify conformational isomers .

Q. What experimental strategies mitigate interference from cytidine derivatives in quantifying this compound in vivo?

Employ selective derivatization (e.g., trimethylsilylation) to enhance MS detectability. Use immunoaffinity columns for pre-analytical enrichment. Validate specificity via spike-recovery assays in biological fluids (plasma, urine). Statistical analysis (ANOVA) should confirm method robustness against matrix effects .

Q. How does the ethyl modification impact this compound’s ribosome binding affinity compared to cytidine?

Design surface plasmon resonance (SPR) assays with immobilized ribosomes. Compare equilibrium dissociation constants (KD) under physiological buffer conditions. Pair with molecular dynamics simulations to map hydrogen bonding and steric effects. Address variability by repeating experiments across three independent batches .

Q. What methodological pitfalls arise in studying this compound’s role in RNA modification dynamics?

Key challenges include transient modification detection and enzyme specificity. Use pulse-chase labeling with ³H-ethyl groups and quench-flow techniques to capture transient states. For enzyme specificity, employ knockout cell lines and competitive inhibition assays. Discuss limitations in sample size and kinetic modeling in the discussion section .

Ethical and Methodological Considerations

Q. How should researchers address ethical concerns in animal studies involving this compound?

Adhere to ARRIVE guidelines: justify sample sizes via power analysis, minimize distress through humane endpoints, and disclose conflicts of interest. Include oversight details (IACUC approval number) and raw data in supplementary materials for transparency .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and sensitivity analyses in supplementary tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.